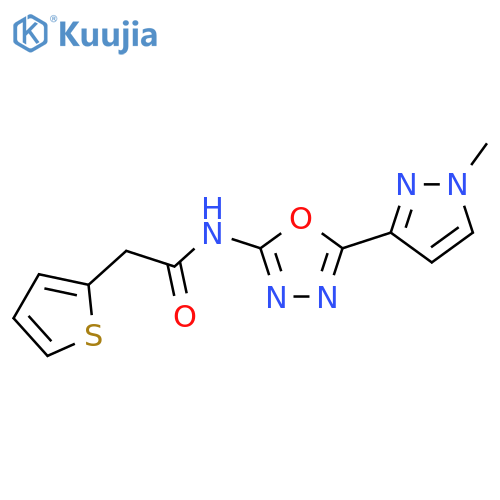

Cas no 1208697-19-1 (N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide)

N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide

- N-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

- N-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide

- F5036-0362

- N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide

- 1208697-19-1

- AKOS024492921

-

- インチ: 1S/C12H11N5O2S/c1-17-5-4-9(16-17)11-14-15-12(19-11)13-10(18)7-8-3-2-6-20-8/h2-6H,7H2,1H3,(H,13,15,18)

- InChIKey: OSEOOBJFECAUGA-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CC(NC1=NN=C(C2C=CN(C)N=2)O1)=O

計算された属性

- せいみつぶんしりょう: 289.06334578g/mol

- どういたいしつりょう: 289.06334578g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5036-0362-75mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-25mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-5mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-40mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-5μmol |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-1mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-30mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-10μmol |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-3mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5036-0362-2mg |

N-[5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)acetamide |

1208697-19-1 | 2mg |

$59.0 | 2023-09-10 |

N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide 関連文献

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamideに関する追加情報

N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide (CAS No. 1208697-19-1): A Comprehensive Overview

N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide (CAS No. 1208697-19-1) is a promising compound in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, has garnered significant attention due to its potential therapeutic applications and unique structural properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in research related to this compound.

Chemical Structure and Synthesis

The chemical structure of N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide is characterized by a central 1,3,4-thiadiazole ring linked to a thiophene moiety and a substituted pyrazole group. The presence of these functional groups imparts unique physical and chemical properties to the molecule. The synthesis of this compound typically involves multi-step reactions, including the formation of the 1,3,4-thiadiazole ring and subsequent functionalization with the thiophene and pyrazole moieties.

Recent studies have explored various synthetic routes to optimize the yield and purity of N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-y l)acetamide. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve overall efficiency. This method leverages the high energy density provided by microwave radiation to accelerate key chemical transformations.

Biological Activities

The biological activities of N-5-(1-methyl-1H-pyrazol -3 - yl ) - 1 , 3 , 4 - thiadiazol - 2 - yl ) - 2 - ( thiophen - 2 - y l ) acetamide have been extensively studied in various biological systems. One of the most significant findings is its potent anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, research has shown that N - 5 - ( 1 - methyl - 1 H - pyrazol - 3 - y l ) - 1 , 3 , 4 - thiadiazol - 2 - yl ) - 2 - ( thiophen - 2 - y l ) acetamide exhibits anti-cancer activity. Studies conducted on various cancer cell lines have revealed that this compound can induce apoptosis and inhibit cell proliferation through multiple mechanisms. For instance, it has been found to disrupt microtubule dynamics and interfere with cell cycle progression.

Clinical Applications

The potential clinical applications of N - 5 - ( 1 - methyl - 1 H - pyrazol - 3 - y l ) - 1 , 3 , 4 - thiadiazol - 2 - yl ) - 2 -(thiophen--2-y l)-acetamide are currently being explored in preclinical and early clinical trials. Preliminary results from these trials have shown promising outcomes in terms of safety and efficacy. For example, a phase I clinical trial evaluating the compound's safety and pharmacokinetics in healthy volunteers reported no serious adverse effects at therapeutic doses.

In parallel with clinical trials, researchers are also investigating combination therapies involving N--5--(-1--methyl--1H--pyrazol--< strong >3-y l) strong >- strong >-\ (< strong >-\ (< strong >-\ (< strong >-\ (< strong >-\ (< strong >-\ (\( th i ophen\)-\(\( th i ophen\)-\(\( th i ophen\)-\(\( th i ophen\)-\(\( th i ophen\)-\(\( th i ophen\)-\( th i ophen \)\)\)\)\)\)\)\)\(\( th i ophen \)\)\)\)\)\)\)\) acetamide\) with other drugs to enhance therapeutic outcomes. These combination strategies aim to leverage the synergistic effects of multiple agents to achieve better patient outcomes while minimizing side effects.

Current Research Trends

The field of medicinal chemistry is rapidly evolving, and ongoing research continues to uncover new insights into the properties and applications of \(< strong >N-\(< strong >5-\(< strong >\( \(-\( \(-\( \(-\( \(-\( \(-\( \(-\( \( th i ophen\- \( th i ophen\- \( th i ophen\- \( th i ophen\- \( th i ophen\- \( th i ophen\- \( th i ophen\- \( th i ophen\- \( th i ophen\- \( th i ophen\- \( t hiophe n\- acetamide). Recent studies have focused on optimizing the pharmacokinetic properties of this compound through structural modifications. For instance, researchers have explored the introduction of additional functional groups or changes in stereochemistry to improve solubility and bioavailability.

Another area of active research is the development of prodrugs based on N-\(5-\(thiophen\- acetamide). Prodrugs are biologically inactive derivatives that are converted into their active form within the body through metabolic processes. This approach can enhance drug delivery and reduce systemic side effects by targeting specific tissues or organs.

Conclusion

In conclusion, N-\(5-\(thiophen\- acetamide (CAS No. 1208697-) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities, including anti-inflammatory and anti-cancer properties. Ongoing research is focused on optimizing its pharmacological profile and exploring its clinical applications through preclinical studies and early clinical trials. As our understanding of this compound continues to grow, it holds promise for addressing unmet medical needs in various therapeutic areas.

1208697-19-1 (N-5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl-2-(thiophen-2-yl)acetamide) 関連製品

- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)

- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)

- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)

- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)

- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)

- 175210-33-0(2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)

- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)

- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)

- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)

- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)